Bis(((diethylamino)methyl)thio)diimidotricarbonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

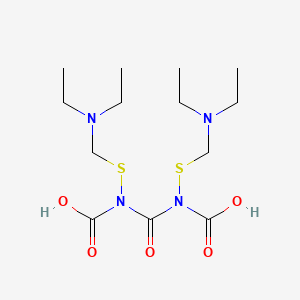

BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID is a complex organic compound with the molecular formula C13H26N4OS4.

Preparation Methods

The synthesis of BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID involves multiple steps. The synthetic route typically includes the reaction of diethylamine with carbon disulfide, followed by the addition of formaldehyde and other reagents under controlled conditions. Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale production .

Chemical Reactions Analysis

BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Scientific Research Applications

BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID can be compared with other similar compounds such as:

- N,N’-(Oxomethylene)bis[(diethylamino)methylcarbamodithioic acid]

- Diethylaminomethylcarbamodithioic acid These compounds share similar structural features but differ in their reactivity and applications. BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID is unique due to its specific functional groups and the resulting chemical properties .

Biological Activity

Bis(((diethylamino)methyl)thio)diimidotricarbonic acid (often referred to as BDTCA) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with BDTCA, supported by case studies and research findings.

Chemical Structure and Properties

BDTCA is characterized by its complex structure, which includes multiple functional groups that contribute to its reactivity and interaction with biological systems. The molecular formula and structure can be summarized as follows:

- Molecular Formula: C₁₄H₁₈N₄O₆S₂

- Molecular Weight: 366.44 g/mol

The biological activity of BDTCA is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The diethylamino groups enhance its solubility and facilitate cellular uptake, while the thioether moiety may contribute to its redox properties, allowing it to act as an antioxidant or a pro-oxidant under specific conditions.

Antioxidant Activity

Research indicates that BDTCA exhibits significant antioxidant properties. In vitro studies demonstrate that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Anti-inflammatory Effects

BDTCA has been shown to modulate inflammatory pathways. In animal models of inflammation, administration of BDTCA resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in therapeutic strategies aimed at treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Several studies have evaluated the cytotoxic effects of BDTCA on various cancer cell lines. Notably, it has demonstrated selective toxicity towards certain tumor cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Studies

-

Case Study on Antioxidant Activity

- Objective: To assess the antioxidant capacity of BDTCA in human fibroblasts.

- Methodology: Fibroblasts were treated with varying concentrations of BDTCA, followed by exposure to oxidative stressors (H₂O₂).

- Findings: BDTCA treatment significantly reduced intracellular ROS levels compared to untreated controls, indicating potent antioxidant activity.

-

Case Study on Anti-inflammatory Effects

- Objective: To evaluate the anti-inflammatory effects of BDTCA in a murine model.

- Methodology: Mice were induced with inflammation and treated with BDTCA.

- Findings: Histological analysis showed reduced edema and inflammatory cell infiltration in tissues from BDTCA-treated mice compared to controls.

-

Case Study on Cytotoxicity

- Objective: To investigate the cytotoxic effects of BDTCA on breast cancer cell lines (MCF-7).

- Methodology: MCF-7 cells were exposed to increasing concentrations of BDTCA.

- Findings: A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant cytotoxicity at low micromolar concentrations.

Data Table: Summary of Biological Activities

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Antioxidant | In vitro ROS scavenging assay | Reduced ROS levels in human fibroblasts |

| Anti-inflammatory | Murine model inflammation study | Decreased cytokines and tissue edema |

| Cytotoxicity | MCF-7 cell line assay | Significant reduction in cell viability at low concentrations |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bis(((diethylamino)methyl)thio)diimidotricarbonic acid with high purity?

- Methodological Answer : Synthesis should focus on optimizing reaction parameters such as temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and catalyst systems (e.g., transition metal catalysts). Purification techniques like column chromatography or recrystallization in ethanol/water mixtures can enhance purity. Reaction monitoring via thin-layer chromatography (TLC) or NMR spectroscopy is critical for intermediate validation. For scalable synthesis, reactor design principles (e.g., continuous-flow systems) should be considered to improve yield and reproducibility .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, and DEPT-135) to confirm backbone structure and substituent positions.

- X-ray crystallography for absolute stereochemical assignment.

- UV-Vis and cyclic voltammetry to assess electronic properties (e.g., HOMO-LUMO gaps, redox behavior).

- DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental data with theoretical models. Chemical software tools (e.g., Gaussian, ORCA) enable efficient data analysis and visualization .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the reaction pathways involving this compound?

- Methodological Answer : Quantum chemical reaction path searches (e.g., using the artificial force-induced reaction method) combined with transition-state theory can map potential energy surfaces. Tools like GRRM or QChem facilitate exploration of intermediates and transition states. Hybrid QM/MM methods are recommended for systems involving solvent effects or heterogeneous catalysis. Validate computational predictions with kinetic isotope effect (KIE) studies or in-situ FTIR monitoring .

Q. How can researchers resolve contradictions in experimental data related to its stability under different conditions?

- Methodological Answer : Apply multi-technique validation:

- Compare thermal stability data from TGA with accelerated aging studies (e.g., 40°C/75% RH for 4 weeks).

- Use multivariate statistical analysis (e.g., PCA) to identify outlier datasets.

- Cross-reference spectroscopic findings with HPLC purity assays. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure rigorous hypothesis testing and experimental design .

Q. What strategies optimize experimental conditions for studying its catalytic or reactive behavior?

- Methodological Answer : Employ high-throughput screening (HTS) with microreactor arrays to test variables like pH, temperature, and co-solvents. Design of Experiments (DoE) methodologies (e.g., Box-Behnken designs) minimize trial-and-error approaches. Process control software (e.g., LabVIEW) enables real-time monitoring of reaction parameters (pressure, stirring rate) to maintain reproducibility .

Q. How can decomposition mechanisms under thermal stress be systematically investigated?

- Methodological Answer : Combine thermogravimetric analysis (TGA) with evolved gas analysis (EGA-MS) to identify volatile decomposition products. Isothermal calorimetry quantifies heat flow during degradation. Computational studies (ReaxFF MD simulations) model bond cleavage sequences. Cross-validate findings with isotopic labeling experiments (e.g., ¹³C tracing) .

Q. How should discrepancies between theoretical predictions and experimental results be addressed?

- Methodological Answer : Benchmark computational models against experimental data (e.g., comparing calculated vs. observed NMR chemical shifts). Perform error analysis on approximations (e.g., basis set limitations in DFT). Collaborative frameworks integrating synthetic chemists, spectroscopists, and theoreticians ensure holistic interpretation. Publish negative results to refine community-wide predictive models .

Q. Methodological Frameworks and Tools

Properties

CAS No. |

84522-24-7 |

|---|---|

Molecular Formula |

C13H26N4O5S2 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

[carboxy(diethylaminomethylsulfanyl)carbamoyl]-(diethylaminomethylsulfanyl)carbamic acid |

InChI |

InChI=1S/C13H26N4O5S2/c1-5-14(6-2)9-23-16(12(19)20)11(18)17(13(21)22)24-10-15(7-3)8-4/h5-10H2,1-4H3,(H,19,20)(H,21,22) |

InChI Key |

VCAGDLSXJXLQAY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CSN(C(=O)N(C(=O)O)SCN(CC)CC)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.